molecular formula C15H17F3N4O2S B1192271 BDM41906

BDM41906

Cat. No.: B1192271
M. Wt: 374.38
InChI Key: WIFDOUQOJULUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDM41906 is a potent EthR (ethionamide repressor) inhibitor developed to enhance the efficacy of ethionamide (ETH), a second-line antitubercular drug. ETH requires bioactivation by the mycobacterial EthA enzyme, a process naturally inhibited by EthR. This compound binds to EthR, displacing it and enabling ETH bioactivation, thereby significantly boosting ETH's antibacterial activity .

Properties

Molecular Formula

C15H17F3N4O2S

Molecular Weight

374.38

IUPAC Name

5,5,5-Trifluoro-1-[4-(3-thiazol-2-yl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-pentan-1-one

InChI

InChI=1S/C15H17F3N4O2S/c16-15(17,18)5-1-2-11(23)22-7-3-10(4-8-22)13-20-12(21-24-13)14-19-6-9-25-14/h6,9-10H,1-5,7-8H2

InChI Key

WIFDOUQOJULUSV-UHFFFAOYSA-N

SMILES

O=C(N1CCC(C2=NC(C3=NC=CS3)=NO2)CC1)CCCC(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BDM-41906;  BDM 41906;  BDM41906

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Mechanism : BDM41906 disrupts EthR-DNA binding, upregulating EthA expression and ETH activation .
  • In Vivo Performance : In murine models, this compound potentiated ETH activity tenfold against intracellular Mycobacterium tuberculosis (Mtb), reducing pulmonary mycobacterial burden by 3-log after six doses .
  • Formulation: Co-encapsulation with ETH in poly-β-cyclodextrin (pβCD) nanoparticles (NPs) improved solubility and reduced crystallization issues, enabling efficient pulmonary delivery .

Structural and Functional Analogs

BDM43266
  • Similarities :
    • Exhibits identical EthR inhibition and ETH-boosting efficacy to this compound in murine infection models .
    • Both compounds show comparable IC₅₀ values (0.06 μg/mL) when encapsulated in PLA/PLGA NPs .

  • Differences :
    • BDM43266 was tested in codrug NPs, achieving a 6-fold reduction in CFUs (colony-forming units) in mice, slightly less than this compound’s 3-log reduction .
BDM31343
  • Efficacy : Tripled ETH’s antimycobacterial activity in mice, but its stability in vivo was inferior to this compound .
  • Limitation : Requires higher doses for sustained effect, increasing toxicity risks .
SMARt-420
  • Mechanism : Activates an alternative ETH bioactivation pathway via the VirS/VirR system.

Nanoparticle Delivery Systems

This compound’s efficacy is amplified by nanocarriers. The table below compares nanoparticle formulations:

Nanoparticle Type Size (nm) Encapsulation Efficiency In Vitro IC₅₀ (μg/mL) In Vivo CFU Reduction
PLA NPs 254–277 ETH: 76–77%; this compound: 46–51% 0.06 Not reported
PLGA NPs 170 <11% 0.06 Not reported
pβCD NPs 10 80% 0.06 3-log reduction
Codrug NPs (BDM43266) 195–208 80% 0.06 6-fold reduction

Key Findings :

  • pβCD NPs outperform PLA/PLGA NPs in encapsulation efficiency and in vivo efficacy due to their "green" synthesis (solvent-free) and smaller size .
  • Codrug NPs with BDM43266 show moderate activity, highlighting this compound’s superior therapeutic impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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